molecular formula C7H12O4S B1331514 Methyl 2-(1,1-dioxothiolan-3-yl)acetate CAS No. 17133-70-9

Methyl 2-(1,1-dioxothiolan-3-yl)acetate

Cat. No.: B1331514
CAS No.: 17133-70-9
M. Wt: 192.24 g/mol
InChI Key: RYJMVDYQGFCLIW-UHFFFAOYSA-N
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Description

Methyl 2-(1,1-dioxothiolan-3-yl)acetate is an organic compound with the molecular formula C7H12O4S It is a derivative of thiolane, a five-membered sulfur-containing ring, and features a dioxo group at the 1,1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(1,1-dioxothiolan-3-yl)acetate can be synthesized through several methods. One common approach involves the reaction of thiolane-3-carboxylic acid with methanol in the presence of a dehydrating agent such as sulfuric acid. The reaction typically proceeds under reflux conditions, resulting in the formation of the ester product.

Another method involves the oxidation of methyl 2-(thiolan-3-yl)acetate using an oxidizing agent such as hydrogen peroxide or m-chloroperoxybenzoic acid. This reaction introduces the dioxo functionality at the 1,1-position of the thiolane ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes. These processes often utilize continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1,1-dioxothiolan-3-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional oxygen functionalities.

    Reduction: Reduction reactions can convert the dioxo group to hydroxyl or other reduced forms.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of hydroxylated thiolane derivatives.

    Substitution: Formation of various ester and amide derivatives.

Scientific Research Applications

Methyl 2-(1,1-dioxothiolan-3-yl)acetate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-(1,1-dioxothiolan-3-yl)acetate involves its interaction with specific molecular targets. The dioxo group can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the ester functionality allows the compound to act as a prodrug, releasing active metabolites upon hydrolysis.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(thiolan-3-yl)acetate: Lacks the dioxo functionality, resulting in different chemical reactivity.

    Ethyl 2-(1,1-dioxothiolan-3-yl)acetate: Similar structure but with an ethyl ester group instead of a methyl ester.

    Methyl 2-(1,1-dioxotetrahydrothiophen-3-yl)acetate: Contains a tetrahydrothiophene ring instead of a thiolane ring.

Uniqueness

Methyl 2-(1,1-dioxothiolan-3-yl)acetate is unique due to its specific dioxo functionality and thiolane ring structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

methyl 2-(1,1-dioxothiolan-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O4S/c1-11-7(8)4-6-2-3-12(9,10)5-6/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYJMVDYQGFCLIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CCS(=O)(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17133-70-9
Record name NSC152573
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152573
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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